molecular formula C9H11NO2 B041350 (s)-3-Amino-3-phenylpropanoic acid CAS No. 40856-44-8

(s)-3-Amino-3-phenylpropanoic acid

Cat. No. B041350
CAS RN: 40856-44-8
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-QMMMGPOBSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of α-amino acids, including those with specific functional groups, has been a significant area of research. Techniques such as asymmetric additions across carbon-nitrogen bonds, the use of chiral auxiliaries, and organocatalysis have demonstrated medium to high levels of stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012). Additionally, the homologation of Ni(II) complexes of glycine Schiff bases is highlighted as a method for the asymmetric synthesis of α-amino acids, showcasing practical aspects and mechanistic considerations (Aceña, Sorochinsky, & Soloshonok, 2014).

Molecular Structure Analysis

The structure of amino acids and their analogs, such as those containing the tetrazolyl moiety, shows promise in medicinal chemistry due to their ability to form strong hydrogen bonds and high metabolic stability. These compounds' molecular structures enable penetration through biological membranes, suggesting a broad range of applications (Popova & Trifonov, 2015).

Chemical Reactions and Properties

The diversity in the chemical reactions of amino acids and their derivatives, including beta-amino acids and those with specific functional groups like tetrazolyl, allows for their application in synthesizing complex molecules. The reactions involve various mechanisms, including metathesis and Michael addition reactions, providing access to cyclic and acyclic derivatives with significant enantioselectivity and chemical diversity (Kiss, Kardos, Vass, & Fülöp, 2018).

Physical Properties Analysis

The physical properties of amino acids and their analogs, such as solubility, melting points, and crystalline structures, are influenced by their molecular architecture. For example, the introduction of alpha-aminoisobutyric acid (Aib) into peptides limits the range of accessible backbone conformations, affecting their physical properties and applications in designing rigid structural models for conformational analysis (Prasad, Balaram, & Benedetti, 1984).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are central to understanding the behavior of amino acids in biological and synthetic contexts. The synthesis and functionalization of amino acids, utilizing reactions like metathesis, allow for the development of compounds with targeted chemical properties for use in pharmaceuticals and fine chemicals (Kiss et al., 2018).

Scientific Research Applications

  • Synthesis of Optically Active Derivatives : Rodríguez-Mata et al. (2010) demonstrated a stereoselective chemoenzymatic route for preparing optically active 3-amino-3-arylpropanoic acid derivatives, which are applied to the synthesis of (S)-dapoxetine in excellent optical purity (Rodríguez-Mata, García-Urdiales, Gotor‐Fernández, & Gotor, 2010).

  • Pharmaceutical Intermediate Production : Li et al. (2013) found that Methylobacterium Y1-6 effectively produces S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity, making it a promising tool for drug research and production of enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).

  • Cancer Cell Labeling and Peptide Modification : Ni et al. (2015) synthesized a tetrazine-containing amino acid that shows excellent stability in biological media, with potential applications in cancer cell labeling and peptide modification (Ni, Zhou, Li, Zhang, & Dong, 2015).

  • Biosynthesis Studies in Plants : Jarvis et al. (2000) studied 3-hydroxy-3-phenylpropanoic acid as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid in cucumber and Nicotiana attenuata plants (Jarvis, Schaaf, & Oldham, 2000).

  • New Antidepressant Drug Development : Zhao et al. (2014) prepared chiral (S)-3-hydroxy-3-phenylpropanoic acid using porcine pancreas lipase, with potential applications in developing new antidepressant drugs (Zhao, Ma, Fu, & Zhang, 2014).

  • Thermodynamic Properties in Aqueous Solutions : Pal and Chauhan (2011) investigated the thermodynamic properties of amino acids like 2-Amino-3-phenylpropanoic Acid in aqueous solutions to understand their stabilization mechanisms in proteins (Pal & Chauhan, 2011).

  • Artificial Biosynthesis : Kang et al. (2012) explored the artificial biosynthesis of phenylpropanoic acids in Escherichia coli, highlighting potential for pharmaceutical and food applications (Kang, Choi, Lee, Hwang, Uhm, & Hong, 2012).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve determining appropriate safety precautions for handling the compound.


Future Directions

This would involve identifying areas where further research is needed. This could include potential applications of the compound, or areas where our understanding of the compound’s properties or behavior is incomplete.


I hope this general information is helpful, and I encourage you to consult with a chemistry professional for more specific information related to “(s)-3-Amino-3-phenylpropanoic acid”.


properties

IUPAC Name

(3S)-3-amino-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYFRCOTPUKAK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-3-phenylpropanoic acid

CAS RN

40856-44-8
Record name (-)-3-Amino-3-phenylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40856-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, β-amino-, (βS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (S)-3-Amino-3-phenylpropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5N3GS3WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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